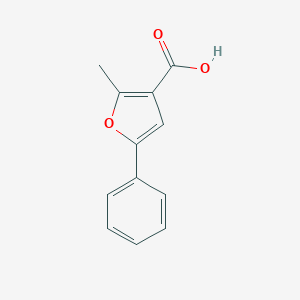

2-Methyl-5-phenylfuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNACSEESRUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353051 | |

| Record name | 2-Methyl-5-phenyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-17-0 | |

| Record name | 2-Methyl-5-phenyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-phenylfuran-3-carboxylic acid is a furan derivative of interest in medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] A thorough understanding of the physicochemical properties of this compound is essential for its development and application in various scientific fields. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Appearance | Light yellow, crystalline powder | [3][5] |

| Boiling Point | 357.1 °C at 760 mmHg | [5] |

| pKa | 4.34 ± 0.26 (Predicted) | [3] |

| XLogP3-AA (Predicted) | 2.6 | [3][6] |

| Topological Polar Surface Area | 50.4 Ų | [3][7] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Enthalpy of Fusion (ΔHfus) | Determined by DTA | [1] |

| Solubility | Soluble in acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process.[1]

Step 1: Synthesis of Ethyl-2-acetyl-4-oxo-4-phenylbutanoate

-

Metallic sodium is suspended in toluene.

-

Ethylacetoacetate is added to the suspension.

-

Phenacyl bromide is then introduced to the reaction mixture.[1]

Step 2: Formation of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate

-

The product from Step 1 is reacted with phosphorus pentoxide in a benzene medium.[1]

Step 3: Saponification to this compound

-

The ethyl ester from Step 2 is saponified.

-

The resulting colorless crystals of the carboxylic acid are filtered and recrystallized multiple times from ethanol to achieve high purity.[1]

Physicochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

Procedure:

-

¹H NMR spectra are recorded on a Varian 600 or Bruker DRX 500 instrument.[1]

-

The solvent used is deuterated dimethyl sulfoxide (DMSO-d6).[1]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the DMSO signal (2.50 ppm).[1]

-

Expected ¹H NMR signals for this compound (600 MHz, DMSO-d6): δ 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, furan), 7.31 (t, J = 8.1 Hz, 1H, C₆H₅), 7.55 (d, J = 8.0 Hz, 2H, C₆H₅), 7.81 (d, J = 8.0 Hz, 2H, C₆H₅), 11.09 (bs, COOH).[1]

-

2. Differential Thermal Analysis (DTA)

-

Purpose: To determine the enthalpy of fusion.

-

Procedure:

3. Solubility Determination

-

Purpose: To investigate the solubility of the compound in various organic solvents at different temperatures.

-

Procedure:

-

The temperature dependencies of solubility in solvents like acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene are studied.[1]

-

Solution saturation is achieved by stirring for 60 minutes.[1]

-

To ensure equilibrium is reached, experiments are conducted by both increasing and lowering the temperature to check for a hysteresis loop.[1]

-

A known weight of the solution is taken, the solvent is evaporated at 333–343 K, and the remaining dry residue is weighed.[1]

-

4. Gas-Liquid Chromatography (GLC)

-

Purpose: To determine the purity of the solvents used in the solubility studies.

-

Procedure:

Biological Activity Context

While specific biological activities for this compound are not extensively documented in the available literature, the furan scaffold is a common motif in many biologically active natural and synthetic compounds.[1] Derivatives of furan have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[2][8] Further research is warranted to explore the potential biological activities and signaling pathway interactions of this particular compound.

Conclusion

This technical guide provides a detailed overview of the known physicochemical properties of this compound, along with established experimental protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential application in drug development and materials science. The logical workflows presented can guide the systematic characterization of this and similar furan derivatives.

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS 108124-17-0 [matrix-fine-chemicals.com]

- 5. molbase.com [molbase.com]

- 6. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 7. 5-Methyl-2-phenylfuran-3-carboxylic acid | C12H10O3 | CID 761020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the primary synthetic pathway, including reaction mechanisms, detailed experimental protocols, and key quantitative data.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their unique aromatic and electronic properties make them attractive scaffolds in drug discovery and development. This compound, in particular, presents an interesting substitution pattern that is amenable to further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

This guide focuses on the most established and practical synthetic route to this compound, which proceeds via a two-step process: the Feist-Benary furan synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step is the Feist-Benary furan synthesis, a classic condensation reaction, to form ethyl 2-methyl-5-phenylfuran-3-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

The Feist-Benary synthesis is a versatile method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base. In this specific synthesis, phenacyl bromide (the α-halo ketone) is condensed with ethyl acetoacetate (the β-dicarbonyl compound).

Reaction Mechanism

The reaction proceeds through a series of base-catalyzed steps:

-

Enolate Formation: A base, typically a mild one like pyridine or triethylamine to prevent ester hydrolysis, deprotonates the α-carbon of ethyl acetoacetate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the α-carbon of phenacyl bromide in an SN2 reaction, displacing the bromide ion.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation.

-

Dehydration: The final step is the dehydration of the cyclic intermediate to yield the aromatic furan ring.

Figure 2: Reaction mechanism of the Feist-Benary synthesis.

Experimental Protocol

This protocol is adapted from general procedures for the Feist-Benary synthesis.

Materials:

-

Phenacyl bromide

-

Ethyl acetoacetate

-

Pyridine (or triethylamine)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Add pyridine (1.1 eq) to the solution and stir.

-

Slowly add a solution of phenacyl bromide (1.0 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Quantitative Data

The following table provides typical reaction parameters for the Feist-Benary synthesis. Yields are generally in the range of 50-70%.

| Parameter | Value |

| Reactants | Phenacyl bromide, Ethyl acetoacetate |

| Base | Pyridine or Triethylamine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 50-70% |

Step 2: Hydrolysis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the furan ring under harsh acidic conditions.

Reaction Mechanism

The base-catalyzed hydrolysis (saponification) of the ester involves the following steps:

-

Nucleophilic Addition: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate.

-

Protonation: In a separate workup step, the carboxylate is protonated with a strong acid to yield the final carboxylic acid.

Figure 3: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials:

-

Ethyl 2-methyl-5-phenylfuran-3-carboxylate

-

Ethanol

-

Aqueous sodium hydroxide (or potassium hydroxide) solution

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

| Parameter | Value |

| Reactant | Ethyl 2-methyl-5-phenylfuran-3-carboxylate |

| Reagent | Sodium hydroxide or Potassium hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| Appearance | Light yellow crystalline powder |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely available, the following data can be predicted based on the structure and data from analogous compounds.

1H NMR (in CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~7.6-7.8 | m | 2H | Phenyl H (ortho) |

| ~7.3-7.5 | m | 3H | Phenyl H (meta, para) |

| ~6.8 | s | 1H | Furan H |

| ~2.6 | s | 3H | -CH3 |

13C NMR (in CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | Furan C2 |

| ~150 | Furan C5 |

| ~130 | Phenyl C (ipso) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~125 | Phenyl CH |

| ~115 | Furan C4 |

| ~110 | Furan C3 |

| ~14 | -CH3 |

Infrared (IR) Spectroscopy (KBr pellet, cm-1):

-

~3000-2500 (broad): O-H stretch of the carboxylic acid

-

~1680: C=O stretch of the carboxylic acid

-

~1600, 1450: C=C stretching of the aromatic rings

-

~1250, 1100: C-O stretching

Mass Spectrometry (EI):

-

m/z 202: [M]+ (Molecular ion)

-

m/z 185: [M - OH]+

-

m/z 157: [M - COOH]+

Conclusion

The synthesis of this compound can be reliably achieved through the Feist-Benary furan synthesis followed by hydrolysis. This technical guide provides a detailed framework for researchers and scientists in the field of drug development to produce this valuable building block. The provided protocols and data serve as a strong foundation for the successful synthesis and characterization of this compound, paving the way for its use in the development of novel chemical entities.

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic acid

CAS Number: 108124-17-0

Synonyms: Jedi1, 2-Methyl-5-phenyl-3-furoic acid

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carboxylic acid, a heterocyclic compound with significant interest in the fields of chemical synthesis and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a solid, appearing as a white to beige or light yellow crystalline powder.[1][2] It is soluble in dimethyl sulfoxide (DMSO).[1] The compound is an activator of the mechanosensitive Piezo1 channel.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Melting Point | 176 °C | [5] |

| Boiling Point (Predicted) | 357.1 ± 30.0 °C | [5] |

| Density (Predicted) | 1.0 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.34 ± 0.26 | [2] |

| XLogP3-AA | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 50.4 Ų | [2] |

| Heavy Atom Count | 15 | [2] |

| Complexity | 233 | [2] |

| InChIKey | VLMNACSEESRUAK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | [2][3] |

Table 2: Solubility Data in Various Solvents at 298 K

| Solvent | Solubility (mol/L) |

| Acetonitrile | Data not available |

| Dimethylketone | Data not available |

| Isopropanol | Data not available |

| Ethylacetate | Data not available |

| Benzene | Data not available |

Note: A study on the thermodynamic properties of solubility has been conducted, but specific solubility values at 298 K were not found in the search results. The study investigated the temperature dependencies of solubility in these solvents.[6]

Table 3: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 2.65 (s, 3H, CH₃), 7.16 (s, 1H, furan-H), 7.31 (t, J=8.1 Hz, 1H, C₆H₅), 7.55 (d, J=8.0 Hz, 2H, C₆H₅), 7.81 (d, J=8.0 Hz, 2H, C₆H₅), 11.09 (bs, 1H, COOH) | [6] |

| ¹³C NMR (Predicted) | Carboxyl carbon: ~165-185 ppm; Aromatic and furan carbons: ~105-157 ppm; Methyl carbon: ~10-20 ppm. | Based on typical chemical shifts for similar functional groups. |

| Infrared (IR) (Predicted) | Broad O-H stretch: ~3300-2500 cm⁻¹; C=O stretch: ~1760-1690 cm⁻¹; C-O stretch: ~1320-1210 cm⁻¹. | Based on characteristic absorptions for carboxylic acids. |

| Mass Spectrometry (MS) (Predicted) | Molecular Ion (M⁺): m/z 202. | Based on molecular weight. |

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound was not found in the available literature. However, its synthesis can be plausibly achieved through established methods for furan ring formation, such as the Fiest-Benary synthesis. The following is an adapted protocol based on the synthesis of a closely related intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate.[7]

Plausible Synthetic Route: Fiest-Benary Synthesis

The Fiest-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis and decarboxylation.[7]

Plausible synthetic workflow for this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [7]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.

-

Base Addition: Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.

-

Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, for example, by column chromatography.

Step 2: Hydrolysis to this compound [7]

-

Hydrolysis: The intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate, is hydrolyzed with an aqueous base (e.g., NaOH).

-

Acidification: The reaction mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

-

Isolation: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Biological Activity and Mechanism of Action

This compound, also known as Jedi1, is a chemical activator of the mechanosensitive ion channel Piezo1.[1][8] Piezo1 is a large transmembrane protein that plays a crucial role in sensing mechanical stimuli in various physiological processes.

Mechanism of Action: Piezo1 Channel Activation

Jedi1 activates the Piezo1 channel through a mechanism that is distinct from other known activators like Yoda1. It is believed to interact with the extracellular regions of the peripheral blade-like structures of the Piezo1 channel.[3][8] This interaction leads to a conformational change in the channel, resulting in its opening and subsequent influx of cations, primarily Ca²⁺, into the cell. This influx of calcium ions then triggers various downstream signaling pathways.

Signaling pathway of Piezo1 activation by Jedi1.

Experimental Protocols for Biological Assays

The following is a generalized protocol for assessing the activity of this compound (Jedi1) on Piezo1 channels, based on a study investigating its effects on red blood cells.[9]

Protocol: Assessment of Piezo1 Activation in Red Blood Cells

Objective: To determine the effect of Jedi1 on the osmotic fragility of red blood cells (RBCs) as an indicator of Piezo1 channel activation.

Materials:

-

Freshly collected human red blood cells

-

This compound (Jedi1)

-

RPMI medium

-

Phosphate-buffered saline (PBS)

-

Varying concentrations of NaCl solution for osmotic fragility testing

-

Spectrophotometer

Procedure:

-

RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them with PBS.

-

Treatment: Incubate a suspension of RBCs with a desired concentration of Jedi1 (e.g., 1 mM) in RPMI medium for a specified period (e.g., 10 minutes to 18 hours).[9] A vehicle control (e.g., DMSO) should be run in parallel.

-

Washing: After incubation, wash the RBCs extensively with PBS to remove the compound.

-

Osmotic Fragility Assay: a. Prepare a series of tubes with decreasing concentrations of NaCl solution. b. Add an equal volume of the treated and control RBC suspensions to each tube. c. Incubate at room temperature for a set time (e.g., 30 minutes). d. Centrifuge the tubes to pellet the intact RBCs. e. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify hemolysis.

-

Data Analysis: Plot the percentage of hemolysis against the NaCl concentration. An increased osmotic fragility (hemolysis at higher NaCl concentrations) in the Jedi1-treated group compared to the control group indicates Piezo1 channel activation.

Experimental workflow for osmotic fragility assay.

Applications in Drug Discovery and Development

The role of this compound as a Piezo1 activator makes it a valuable tool for studying the physiological and pathological functions of this ion channel. Its potential applications in drug discovery include:

-

Target Validation: Investigating the therapeutic potential of activating Piezo1 in various diseases, such as those related to blood pressure regulation, red blood cell volume, and bone formation.

-

Assay Development: Serving as a reference compound in high-throughput screening campaigns to identify novel Piezo1 modulators.

-

Lead Optimization: The furan-3-carboxylic acid scaffold can serve as a starting point for the design and synthesis of more potent and selective Piezo1 agonists with improved pharmacokinetic properties.

The development of brain-targeted derivatives of Jedi1 highlights its potential for treating neurodegenerative disorders.[5] Further research into furan-2-carboxylic acid derivatives has also shown promise in the context of type 2 diabetes mellitus, suggesting that this class of compounds has a broad therapeutic potential.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All chemical handling and experimentation should be conducted in accordance with appropriate safety guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]

- 7. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Jedi1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, bestowing a diverse array of biological activities upon its derivatives.[1][2] This technical guide provides a comprehensive overview of the significant pharmacological properties of furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from recent scientific literature are summarized, detailed experimental protocols for key biological assays are provided, and the underlying molecular mechanisms involving key signaling pathways are visualized.

Anticancer Activity of Furan Derivatives

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and protein tyrosine kinases.[3][6][7][8][9]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various furan derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of selected furan derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [10] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [10] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [3] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [3] |

| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [8] |

| Furan-2-yl(phenyl)methanone 8c | - | 2.72 | [6] |

| Furan-2-yl(phenyl)methanone 22c | - | 4.62 | [6] |

| Furan-2-yl(phenyl)methanone 4a | - | 4.66 | [6] |

| Furan-2-yl(phenyl)methanone 8a | - | 5.31 | [6] |

| Furan-2-yl(phenyl)methanone 4b | - | 6.42 | [6] |

| Carbohydrazide derivative 3a | A549 (Lung) | 10.23 | [4] |

| Carbohydrazide derivative 3b | A549 (Lung) | 12.45 | [4] |

| Carbohydrazide derivative 3c | A549 (Lung) | 15.87 | [4] |

| Methyl-5-(hydroxymethyl)-2-furancarboxylate | HeLa (Cervical) | 62.37 µg/mL | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Furan derivatives to be tested

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Furan Derivatives

Furan derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][11][12][13][14] Nitrofuran derivatives, in particular, are a well-established class of antibacterial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [2] |

| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [2] |

| Furazolidone | Escherichia coli | 16 | [2] |

| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 9.7 - 19.5 | [2] |

| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 2.4 - 9.7 | [2] |

| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [2] |

| Furanone Derivative F131 | Candida albicans | 32-128 | [13] |

| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [2] |

| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [2] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [11] |

| 8-geranyloxy psoralen | Candida krusei | 300 | [11] |

| 8-geranyloxy psoralen | Candida kefyr | 100 | [11] |

| Furan-based Chalcone 4 | Enterococcus faecalis | 100 | [14] |

| Furan-based Chalcone 4 | Candida albicans | 100 | [14] |

| Furan-derived Chalcone 2a | Staphylococcus aureus | 256 | [12] |

| Furan-derived Chalcone 2b | Staphylococcus aureus | 256 | [12] |

| Furan-derived Chalcone 2c | Staphylococcus aureus | 256 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Furan derivatives to be tested

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (a known effective antibiotic or antifungal)

-

Negative control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of each furan derivative in a suitable solvent. Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate already containing the serially diluted compounds. The final volume in each well should be 200 µL.

-

Controls: Include a positive control well (inoculum with a known antimicrobial agent), a negative control well (inoculum without any compound), and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity of Furan Derivatives

Several furan derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][15]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of furan derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating the concentration required for 50% inhibition.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| DCH1 | COX-1 | 123.30 µg/mL | [16] |

| DCH1 | COX-2 | 102.10 µg/mL | [16] |

| Furan hybrid molecule H1 | Albumin Denaturation | 114.31 µg/mL | [11] |

| Furan hybrid molecule H2 | Albumin Denaturation | 120.55 µg/mL | [11] |

| Furan hybrid molecule H3 | Albumin Denaturation | 135.82 µg/mL | [11] |

| Furan hybrid molecule H4 | Albumin Denaturation | 150.99 µg/mL | [11] |

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Furan derivatives to be tested

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA kit for prostaglandin E2)

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the furan derivatives to be tested.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the furan derivative at various concentrations. Include a control with the enzyme and buffer but no inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

-

Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection of Prostaglandin: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative compared to the control. The IC50 value is then determined from the dose-response curve.

Mechanisms of Action: Signaling Pathways

The biological activities of furan derivatives are often mediated through their interaction with and modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in breast cancer cells.[10] These compounds effectively decrease the phosphorylation of key proteins such as Akt and mTOR.[10]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzo[b]furan derivatives.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in cancer. Some natural compounds have been shown to modulate this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator, thereby inhibiting the expression of target genes involved in cell proliferation like c-Myc and Cyclin D1.[17][18]

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by furan derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and stress responses. Certain benzofuran derivatives have been found to inhibit the MAPK pathway by reducing the phosphorylation of key kinases such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects.[1][19][20]

Caption: Inhibition of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

Furan derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation highlights their potential for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways provides a basis for rational drug design and optimization. Further research into the structure-activity relationships and the precise molecular targets of furan derivatives will undoubtedly pave the way for the discovery of new and more effective drugs for a variety of diseases.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Pharmacological activity of furan derivatives [wisdomlib.org]

- 16. benchchem.com [benchchem.com]

- 17. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and spectroscopic data.

Core Compound Properties

This compound is a furan derivative characterized by a central furan ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Its molecular formula is C₁₂H₁₀O₃, and it has a molecular weight of approximately 202.21 g/mol .[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference/Comment |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Light yellow, crystalline powder | [3] (Predicted) |

| pKa | 4.34 ± 0.26 | [3] (Predicted) |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, fur), 7.31 (t, J = 8.1 Hz, 1H, C₆H₅), 7.55 (d, J = 8.0 Hz, 2H, C₆H₅), 7.81 (d, J = 8.0 Hz, 2H, C₆H₅), 11.09 (bs, COOH) | [4] |

| ¹³C NMR δ (ppm) | Carboxylic Acid Carbon (C=O): ~165-185Aromatic/Furan Carbons: ~110-160Methyl Carbon: ~15-25 | Expected ranges based on typical values for carboxylic acids and furan derivatives.[5][6][7] |

| FT-IR (cm⁻¹) | O-H (Carboxylic Acid): 3300-2500 (broad)C=O (Carboxylic Acid): 1730-1700 (strong)C=C (Aromatic/Furan): 1600-1475C-O (Furan/Carboxylic Acid): 1300-1000 | Expected ranges based on characteristic absorptions for carboxylic acids and aromatic compounds.[8][9] |

Synthetic Protocols

The synthesis of this compound can be achieved through established methods for furan ring formation. The Feist-Benary synthesis is a prominent and plausible route.

2.1. Feist-Benary Synthesis

This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis and decarboxylation.[10]

Experimental Protocol:

-

Step 1: Condensation to form Ethyl 2-methyl-5-phenylfuran-3-carboxylate:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in pyridine.

-

Slowly add phenacyl bromide (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 50-100 °C and monitor its progress using thin-layer chromatography (TLC).[10]

-

-

Step 2: Hydrolysis to this compound:

-

Upon completion of the condensation, hydrolyze the resulting ester with an aqueous solution of sodium hydroxide (NaOH).[10]

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

-

Diagram 1: Feist-Benary Synthesis Workflow

Caption: Workflow of the Feist-Benary synthesis for this compound.

Biological Activity and Signaling Pathways

While furan-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific data on the biological activity and associated signaling pathways for this compound are not extensively documented in publicly available literature.[11] The structural motifs present in this molecule suggest its potential as a scaffold in drug discovery. Further research is required to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS 108124-17-0 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. eng.uc.edu [eng.uc.edu]

- 10. benchchem.com [benchchem.com]

- 11. ptfarm.pl [ptfarm.pl]

The Therapeutic Potential of Substituted Furans: A Technical Guide for Drug Discovery Professionals

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutic agents. Substituted furans have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The furan moiety can act as a bioisosteric replacement for other aromatic rings, such as phenyl groups, offering opportunities to modulate a compound's physicochemical properties, including its hydrophilic-lipophilic balance, to optimize pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of substituted furans, focusing on their synthesis, mechanisms of action, and applications in treating various diseases, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Mechanisms of Action

Substituted furan derivatives have been extensively investigated for a wide range of therapeutic applications. Their biological activity is often attributed to their ability to interact with various biological targets and modulate key signaling pathways.[1][3]

Anticancer Activity

Numerous furan-containing compounds have exhibited potent anticancer activity by targeting various hallmarks of cancer. Mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways involved in cell proliferation and survival.[4][5] For instance, certain benzo[b]furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Signaling Pathway: Inhibition of Tubulin Polymerization

Substituted furans can interfere with microtubule dynamics, which are essential for cell division, by inhibiting the polymerization of tubulin. This disruption of the cytoskeleton triggers the mitotic checkpoint, leading to cell cycle arrest and ultimately apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6]

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some furanones have been characterized as potent, non-selective COX inhibitors.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Arachidonic acid is converted to prostaglandins by COX enzymes. Substituted furans can inhibit this process, thereby reducing inflammation.

Antimicrobial Activity

The furan nucleus is a key component of several antimicrobial agents. Nitrofurans, for example, are a class of antibiotics whose mechanism of action involves the reductive activation of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.[1] Furan derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of substituted furans.[5][8][9] These compounds have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The mechanisms underlying these effects are thought to involve their antioxidant and anti-inflammatory properties.[5][8]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative substituted furan derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Furans

| Compound ID | Furan Scaffold | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 4 | Furan-based | MCF-7 (Breast) | MTT | 4.06 | [4] |

| Compound 7 | Furan-based | MCF-7 (Breast) | MTT | 2.96 | [4] |

| Compound 26 | Benzo[b]furan | MCF-7 (Breast) | Proliferation | 0.057 | [6] |

| Compound 36 | Benzo[b]furan | MCF-7 (Breast) | Proliferation | 0.051 | [6] |

| Furanone 3b | Furanone | U-937 (Leukemia) | Proliferation | <1 | [12] |

Table 2: Anti-inflammatory Activity of Substituted Furans

| Compound ID | Furan Scaffold | Target/Assay | IC50 (µg/mL) | Reference |

| H1 | Furan hybrid | Albumin Denaturation | 114.31 | [13] |

| H2 | Furan hybrid | Albumin Denaturation | 120.11 | [13] |

| H4 | Furan hybrid | Albumin Denaturation | 118.52 | [13] |

| Benzofuran 1 | Benzofuran | NO Production | 17.31 µM | [14] |

| Benzofuran 3 | Benzofuran | NO Production | 16.5 µM | [14] |

Table 3: Antimicrobial Activity of Substituted Furans

| Compound ID | Furan Scaffold | Microorganism | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Dibenzofuran | Candida albicans | 16 - 512 | [1] |

| Benzofuran 1 | Benzofuran | S. aureus | 12.5 | [14] |

| Benzofuran 1 | Benzofuran | E. coli | 25 | [14] |

| F131 | 2(5H)-Furanone | S. aureus | 8 - 16 | [6] |

| F131 | 2(5H)-Furanone | C. albicans | 32 - 128 | [6] |

Table 4: Neuroprotective and Antiviral Activity of Substituted Furans

| Compound ID | Furan Scaffold | Activity | Assay | EC50/IC50 | Reference |

| Artoindonesianin O | Arylbenzofuran | Neuroprotection | Glutamate-induced oxidative stress | 19.7 µM | [15] |

| Compound 3c | Spirothiazolidinone | Antiviral (Influenza A/H3N2) | CPE Inhibition | ~1 µM | [16] |

| Compound 3d | Spirothiazolidinone | Antiviral (Influenza A/H3N2) | CPE Inhibition | ~1 µM | [16] |

| Compound 3a | Oxycoumarin | Antiviral (SARS-CoV-2) | 3CL Protease Inhibition | 2.061 µg/mL | [17] |

| Compound 4a | Oxycoumarin | Antiviral (SARS-CoV-2) | 3CL Protease Inhibition | 1.356 µg/mL | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of Substituted Furans

General Procedure for the Synthesis of Furan-2-carboxamides

To a solution of the corresponding amine (1 mmol) in dichloromethane (15 mL), furan-2-carbonyl chloride (1 mmol) is added. After 10 minutes, triethylamine (1.2 mmol) is added to the reaction mixture. The reaction is stirred for 30 minutes and then washed sequentially with diluted hydrochloric acid (H₂O:HCl = 4:1 v/v), a saturated solution of Na₂CO₃, and water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[13]

Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and incubate for 24 hours.[4]

-

MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for an additional four hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[18]

Workflow: MTT Assay for Cytotoxicity

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of new 4-substituted Oxycoumarins against SARS and HSV-2 viruses: Mechanistic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

2-Methyl-5-phenylfuran-3-carboxylic acid and its derivatives

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic Acid and its Derivatives

Introduction

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic characteristics and versatile reactivity have established it as a core component in numerous therapeutic agents.[1][2] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The furan nucleus can also serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2]

This technical guide provides a comprehensive overview of this compound, a specific furan derivative, and the broader class of related compounds. It is intended for researchers, scientists, and drug development professionals, covering the synthesis, chemical properties, biological activities, and therapeutic potential of this chemical family.

Physicochemical Properties of the Core Scaffold

This compound (CAS: 108124-17-0) serves as the parent structure for a variety of derivatives.[4][5] Its fundamental properties are summarized below, providing a baseline for understanding its chemical behavior and potential for modification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [4][6] |

| Molecular Weight | 202.21 g/mol | [4][6] |

| Appearance | Light yellow, crystalline powder | [4] |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | [4] |

| InChI Key | VLMNACSEESRUAK-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 50.4 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Predicted pKa | 4.34 ± 0.26 | [4] |

Synthesis and Derivatization

The synthesis of substituted furans can be achieved through several classical methods. While a specific protocol for this compound is not detailed in the provided search results, established reactions like the Paal-Knorr and Feist-Benary syntheses provide a conceptual basis.[7] The carboxylic acid moiety on the furan ring is a key functional handle for creating a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common derivatization strategy involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a nucleophile (e.g., an amine) to form an amide. This workflow is a fundamental approach in medicinal chemistry to modify a lead compound's properties.

Biological Activity and Therapeutic Potential

The furan scaffold is a key pharmacophore in numerous compounds with significant biological activity.[1] Derivatives have shown potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.[1]

Anticancer Activity

A number of furan derivatives have been synthesized and evaluated as potential anticancer agents.[1] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[1] For instance, a series of anthra[2,3-b]furan-3-carboxamides, derived from a furan-3-carboxylic acid scaffold, demonstrated high antiproliferative potency against various tumor cell lines, including drug-resistant ones.[8]

Anti-inflammatory Activity

The furan ring is present in several anti-inflammatory drugs.[1] A common mechanism for these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.[1] Pyrrole-based compounds, which are structurally related to furans, have also been investigated as potent COX inhibitors and anti-inflammatory agents.[9]

Antimicrobial Activity

Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[1] The nitrofurans, for example, are a well-established class of antibiotics where the furan ring is crucial for the reductive activation of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[2][10] In the realm of antifungal agents, derivatives such as 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one have shown a potent effect against Aspergillus fumigatus.[11]

Quantitative Data on Furan Derivatives

Table 1: Anticancer Activity of Selected Heterocyclic Compounds

| Compound | Substituent | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Source |

|---|---|---|---|---|

| Benzimidazole Acid (1h) | 3,4-dihydroxy phenyl | MCF7 (Breast) | 9.23 μM | [12] |

| Benzimidazole Ester (2e) | 2-hydroxy-5-fluoro phenyl | MCF7 (Breast) | 0.18 μM | [12] |

| Furan Carboxamide (3d) | (S)-3-aminopyrrolidine | Various tumor lines | Submicromolar | [8] |

| Triazole Derivative (3d) | Phenyl | HepG2 (Liver) | 2.88 μM |[13] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Assay | Target/Model | Activity (IC₅₀ / EC₅₀) | Source |

|---|---|---|---|---|

| Pyrrole Acid (3f) | Carrageenan Paw Edema | Wistar Rats | Significant edema reduction | [9][14] |

| Oxazole Carboxamide (29) | DGAT-1 Enzyme Assay | DGAT-1 | 57 nM | [15] |

| Oxazole Carboxamide (29) | Triglyceride Formation | CHO-K1 Cells | 0.5 μM |[15] |

Table 3: Antimicrobial Activity

| Compound | Substituent | Microorganism | Activity (MIC / Value) | Source |

|---|---|---|---|---|

| Furan-2-carboxylate Amide | Indole-ethyl-amino-methyl | S. aureus | 1.00 µg/mL | [16] |

| Furan-2-one Derivative | 3,4-dichlorophenyl | A. fumigatus | 1.34 µg/mL | [11] |

| Thiazolopyridine (3g) | 4-chlorophenyl | P. aeruginosa | 0.21 μM |[17] |

Experimental Protocols

Detailed, reproducible experimental protocols are critical for drug discovery and development. The following sections outline generalized methodologies for the synthesis and evaluation of furan derivatives based on common practices in the field.

General Protocol for Amide Synthesis

This protocol describes a general method for coupling a furan carboxylic acid with an amine.

-

Reaction Setup : To a stirred solution of the desired amine (1.0 mmol) in an anhydrous solvent such as dichloromethane (10 mL) at 0 °C, add a base like pyridine (3.0 mmol).[1]

-

Acid Chloride Formation/Addition : In a separate flask, the furan carboxylic acid can be converted to its corresponding acid chloride using a reagent like thionyl chloride. Alternatively, a peptide coupling agent can be used. The activated acid (or acid chloride, e.g., furan-2-carbonyl chloride, 1.5 mmol) is then slowly added to the amine solution.[1]

-

Reaction Execution : The resulting mixture is stirred, often at 0 °C for a few hours, and then allowed to warm to room temperature to proceed to completion (monitored by TLC).[1]

-

Work-up : The reaction mixture is partitioned between water and an organic solvent like dichloromethane. The organic phase is collected.[1]

-

Purification : The collected organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final amide.[1]

General Protocol for In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]

-

Compound Treatment : The synthesized furan derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).[16]

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis : The results are used to calculate the percentage of cell viability compared to an untreated control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting viability against compound concentration.[12][16]

Conclusion

belong to a class of compounds with significant and diverse pharmacological potential. The furan scaffold is a versatile building block, and modifications, particularly at the carboxylic acid position, can lead to potent agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][3] While further research is needed to fully elucidate the specific activities and mechanisms of this compound itself, the broader family of furan compounds represents a promising area for the development of novel therapeutics. The synthetic accessibility and amenability to structural modification make this scaffold an attractive starting point for drug discovery campaigns targeting a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS 108124-17-0 [matrix-fine-chemicals.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. mdpi.com [mdpi.com]

The Pivotal Role of Furan Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

[City, State] – December 23, 2025 – The furan scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, therapeutic applications, and mechanisms of action of furan derivatives, highlighting their significance in the development of novel therapeutic agents.

The versatility of the furan ring allows for its incorporation into a wide array of molecular architectures, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide delves into the core aspects of furan-based medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug discovery in this dynamic field.

Therapeutic Landscape of Furan Derivatives

Furan-containing compounds have shown significant promise across multiple therapeutic areas. Their biological activity is often attributed to the unique electronic and structural properties of the furan ring, which can act as a bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic profiles.[4]

Antimicrobial Activity

Furan derivatives, particularly nitrofurans like nitrofurantoin and nitrofurazone, are well-established antibacterial agents.[2][5] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[5]

Table 1: Antibacterial Activity of Selected Furan Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| Nitrofurantoin | 1.56 | 16 | >128 | [6] |

| Nitrofurazone Analogue 28 | 0.002-7.81 | - | - | [7] |

| Furan-based Pyrimidine-Thiazolidinone 8k | - | 12.5 | - | [8] |

| Benzo[b]furan Derivative 1 | 12.5 | 25 | - | [9] |

Anticancer Activity

A growing body of evidence supports the potential of furan derivatives as anticancer agents.[10][11] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell survival.[1][10]

Table 2: Anticancer Activity of Selected Furan Derivatives (IC₅₀ in µM)

| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference(s) |

| Furan-based derivative 7 | - | 2.96 | - | [10] |

| Benzo[b]furan derivative 36 | - | 0.051 | - | [1] |

| Furan-fused Chalcone | - | - | - | [12] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1 | Significant activity | - | Weak activity | [13] |

Anti-inflammatory Activity

Furan-containing molecules have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][14] Firocoxib, a selective COX-2 inhibitor, is a notable example of a furan-containing anti-inflammatory drug.

Table 3: Anti-inflammatory Activity of Selected Furan Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |

| 2,5-diarylfuran proline-substituted derivative | PGE₂ inhibition | - | [1] |

| Pyridazinone derivative 5b | COX-2 Inhibition | 0.04 | [15] |

| Furan-based derivative 18 | TNF-α Inhibition | Comparable to Indomethacin | [16] |

| Benzo[b]furan derivative 1 | NO Production Inhibition | 17.31 | [17] |

| Firocoxib analogue 9d | COX-1/COX-2 Inhibition | Potent and balanced | [18] |

Antiviral Activity

Several furan derivatives have been investigated for their antiviral potential, showing activity against a range of viruses, including influenza and herpes simplex virus (HSV).[9][12][19]

Table 4: Antiviral Activity of Selected Furan Derivatives

| Compound/Derivative | Virus | Assay | EC₅₀ (µM) | Reference(s) |

| Spirothiazolidinone 3c | Influenza A/H3N2 | CPE Reduction | ~1 | [15] |

| Dihydrofuropyridinone 15a | Influenza A/H1N1, A/H3N2, B | CPE Reduction | 17.4 - 21.1 | [20] |

| 5-ethyl-araU | Herpes Simplex Virus 1 | Plaque Reduction | - | [19] |

Key Signaling Pathways Modulated by Furan Derivatives

The therapeutic effects of furan derivatives are often mediated by their interaction with critical cellular signaling pathways. Understanding these interactions is paramount for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Several furan derivatives, particularly benzo[b]furans, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Some furan derivatives have been investigated for their potential to modulate this pathway, offering a therapeutic strategy for Wnt-driven diseases.[7][12]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of furan derivatives. This section provides detailed methodologies for key assays.

Synthesis of a Furan-Chalcone Derivative

This protocol describes a general method for the synthesis of a furan-chalcone hybrid, a class of compounds with demonstrated anticancer activity.[21]

Workflow:

Procedure:

-

Dissolve 2-acetylfuran (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of a base (e.g., NaOH or KOH, 2-3 equivalents) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filter the solid, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][11][16]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the furan derivative and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15][22]

Procedure:

-

Prepare a series of two-fold dilutions of the furan derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without the compound) and a negative control (broth only) on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds.[1][12][18]

Procedure:

-

Administer the furan derivative or vehicle to groups of rats at a specific time before carrageenan injection.

-

Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-